molecular formula C18H32O2 B108218 Octadeca-5,8-dienoic acid CAS No. 22733-46-6

Octadeca-5,8-dienoic acid

Cat. No.: B108218
CAS No.: 22733-46-6
M. Wt: 280.4 g/mol
InChI Key: UQQPKQIHIFHHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadeca-5,8-dienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H32O2 . It is characterized by the presence of two double bonds located at the 5th and 8th carbon positions in its carbon chain. This compound belongs to the class of long-chain fatty acids and is known for its significant role in various biological and industrial processes .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Safety and Hazards

The safety data sheet for (Z,Z)-9,12-Octadecadienoic acid, which is similar to Octadeca-5,8-dienoic acid, suggests that it does not meet the criteria for classification according to Regulation No 1272/2008/EC . In case of exposure, it recommends washing with plenty of soap and water for skin contact, rinsing with pure water for at least 15 minutes for eye contact, and seeking immediate medical attention .

Future Directions

The potential of Octadeca-5,8-dienoic acid in drug development is being explored. For instance, a study has reported the docking of (9z,12z)-Octadeca-9,12-dienoic acid to β-ketoacyl-ACP synthase (KasA) for possible anti-TB drug development prospects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Octadeca-9,12-dienoic acid (Linoleic acid): Similar in structure but with double bonds at the 9th and 12th positions.

    Octadeca-9,12,15-trienoic acid (Linolenic acid): Contains three double bonds at the 9th, 12th, and 15th positions.

    Octadeca-6,9-dienoic acid: Double bonds at the 6th and 9th positions.

Uniqueness:

Properties

IUPAC Name

octadeca-5,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQPKQIHIFHHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions a significant decrease in octadeca-9,12-dienoic acid (linoleic acid) in the skin surface lipids of individuals with acne. Does octadeca-5,8-dienoic acid show a similar trend?

A1: The study by [] specifically investigated the levels of both this compound and octadeca-9,12-dienoic acid (linoleic acid) in individuals with varying severity of acne. Interestingly, while linoleic acid levels were significantly lower in acne patients, the levels of this compound did not show a statistically significant difference between the groups []. This suggests that these two fatty acids may be regulated differently in the context of acne.

Q2: What is the significance of studying these fatty acids in relation to acne?

A2: Skin surface lipids, including free fatty acids, play a crucial role in maintaining skin barrier function and influencing the skin microbiome. Alterations in the composition of these lipids have been linked to various skin conditions, including acne vulgaris. While the exact mechanisms are still under investigation, imbalances in specific fatty acids like linoleic acid are thought to contribute to inflammation, hyperkeratinization (abnormal shedding of skin cells), and altered sebum production, all of which are hallmarks of acne []. Therefore, understanding the roles of different fatty acids, including this compound, in the skin lipid profile could provide valuable insights into the development and progression of acne.

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